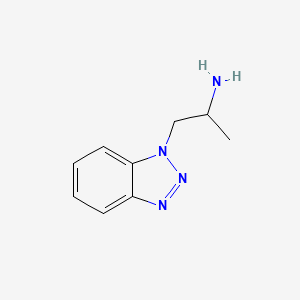![molecular formula C16H13FN2S2 B12128759 12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12128759.png)
12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene is a complex organic molecule featuring a unique tricyclic structure. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a diazatricyclic core, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene typically involves multiple steps:
Formation of the Diazatricyclic Core: The core structure can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a common approach involves the cyclization of a suitable diene with a diazene compound under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions. A thiol derivative, such as thiophenol, can be reacted with an appropriate leaving group on the tricyclic core.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative is alkylated with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazatricyclic core, potentially leading to the opening of the ring structure or reduction of double bonds.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced tricyclic derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and the effects of fluorine substitution on chemical reactivity.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural complexity. It can be used in studies exploring the binding affinity of tricyclic compounds to various biological targets.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is investigated. Its unique structure could lead to the development of new drugs with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism by which 12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity due to its electron-withdrawing properties, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
- 11-(2-Phenylethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
- 11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Uniqueness
Compared to similar compounds, 12-{[(2-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties. This substitution can significantly influence the compound’s reactivity and binding interactions, making it a valuable subject for further research.
特性
分子式 |
C16H13FN2S2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
12-[(2-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H13FN2S2/c17-12-6-2-1-4-10(12)8-20-15-14-11-5-3-7-13(11)21-16(14)19-9-18-15/h1-2,4,6,9H,3,5,7-8H2 |
InChIキー |
PBATXIDLSCFNLX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128688.png)
![Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B12128689.png)
![Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128700.png)
![dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B12128737.png)

![1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B12128761.png)
![3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)


![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12128782.png)
